molecular formula C12H26 B14556329 2,5,6,6-Tetramethyloctane CAS No. 62199-40-0

2,5,6,6-Tetramethyloctane

Cat. No.: B14556329
CAS No.: 62199-40-0
M. Wt: 170.33 g/mol
InChI Key: SQOVOQLOSFZJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6,6-Tetramethyloctane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, characterized by the presence of four methyl groups attached to an octane backbone. This compound is part of a larger family of tetramethyloctanes, which are known for their unique structural properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,6-Tetramethyloctane typically involves the alkylation of octane derivatives. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic cracking and isomerization processes. These methods involve the use of zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, resulting in the formation of branched alkanes like this compound. The process is typically carried out at high temperatures (400°C to 600°C) and pressures (10 to 30 atm) to achieve efficient conversion rates.

Chemical Reactions Analysis

Types of Reactions

2,5,6,6-Tetramethyloctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of ketones or carboxylic acids.

    Reduction: Hydrogenation of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt), resulting in the formation of more saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogen gases (Cl₂ or Br₂) and UV light, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions, H₂CrO₄ in acidic conditions.

    Reduction: H₂ gas with Pd or Pt catalysts under mild pressure and temperature.

    Substitution: Cl₂ or Br₂ with UV light or heat.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,5,6,6-Tetramethyloctane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.

    Biology: Investigated for its potential role as a metabolic intermediate in certain microorganisms.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in high-performance fuels and lubricants.

Mechanism of Action

The mechanism of action of 2,5,6,6-Tetramethyloctane primarily involves its interaction with various molecular targets through hydrophobic interactions. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the formation of specific products.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethyloctane
  • 2,2,5,6-Tetramethyloctane
  • 2,2,4,6-Tetramethyloctane

Uniqueness

2,5,6,6-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties. This unique structure affects its boiling point, density, and reactivity compared to other tetramethyloctanes. For instance, the presence of two methyl groups on the same carbon atom (C6) can lead to steric hindrance, influencing its behavior in chemical reactions.

Properties

CAS No.

62199-40-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5,6,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-12(5,6)11(4)9-8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

SQOVOQLOSFZJGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.